

Spectroscopic Data of 1,3,5-Benzenetrimethanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3,5-Benzenetrimethanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1,3,5-Benzenetrimethanol**, a key building block in various synthetic applications, including drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **1,3,5-Benzenetrimethanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.25	s	3H	Ar-H
4.58	s	6H	-CH ₂ -OH

Solvent: DMSO-d₆

¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
141.5	Ar-C-CH ₂ OH
124.5	Ar-CH
62.8	-CH ₂ -OH

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3250-3400	Strong, Broad	O-H Stretch (Alcohol)
3030	Weak	Aromatic C-H Stretch
2920, 2850	Medium	Aliphatic C-H Stretch
1605, 1470	Medium	Aromatic C=C Stretch
1040	Strong	C-O Stretch (Primary Alcohol)
880	Strong	Aromatic C-H Bend (1,3,5-trisubstituted)

Sample Preparation: KBr Pellet

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
168	45	$[M]^+$ (Molecular Ion)
151	100	$[M - OH]^+$
133	85	$[M - OH - H_2O]^+$
121	30	$[M - 3H_2O + H]^+$
105	55	$[C_7H_5O]^+$
91	40	$[C_7H_7]^+$ (Tropylium ion)
77	60	$[C_6H_5]^+$

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections detail the methodologies for the acquisition of the presented spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A small quantity of solid **1,3,5-Benzenetrimethanol** (approximately 5-10 mg for 1H NMR and 20-50 mg for ^{13}C NMR) was dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO- d_6). The solution was filtered through a glass wool plug into a 5 mm NMR tube to remove any particulate matter.

Instrumentation: 1H and ^{13}C NMR spectra were recorded on a Bruker WM-250 spectrometer.

Data Acquisition: For 1H NMR, a standard pulse sequence was used. For ^{13}C NMR, a proton-decoupled pulse sequence was employed to simplify the spectrum. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of **1,3,5-Benzenetrimethanol** was finely ground with anhydrous potassium bromide (KBr) in an agate mortar and pestle. The mixture was then

compressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: The KBr pellet was placed in the sample holder of the spectrometer, and the spectrum was recorded over the range of 4000-400 cm^{-1} . A background spectrum of a pure KBr pellet was also recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC).

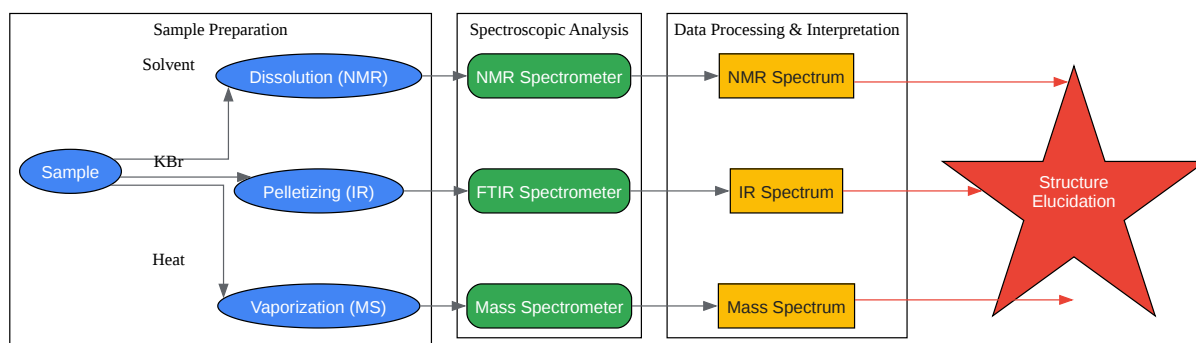
Ionization: Electron Ionization (EI) was used to generate the molecular ion and fragment ions.

Instrumentation: A GC-MS system was utilized for the analysis.

Data Acquisition: The mass spectrum was recorded, showing the relative abundance of ions at different mass-to-charge (m/z) ratios.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1,3,5-Benzenetrimethanol**.



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General workflow for spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Data of 1,3,5-Benzenetrimethanol: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1273297#spectroscopic-data-of-1-3-5-benzenetrimethanol-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b1273297#spectroscopic-data-of-1-3-5-benzenetrimethanol-nmr-ir-mass-spec)

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com